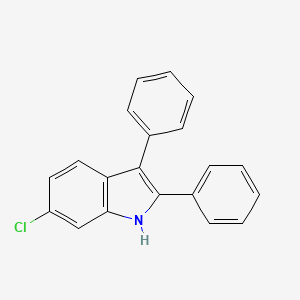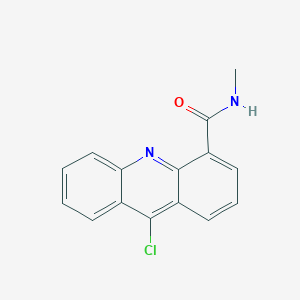
9-Chloro-N-methylacridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Chloro-N-methylacridine-4-carboxamide is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₁ClN₂O.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-N-methylacridine-4-carboxamide typically involves the chlorination of N-methylacridine-4-carboxamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 9th position of the acridine ring. Common reagents used in this process include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .
化学反応の分析
Types of Reactions: 9-Chloro-N-methylacridine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide (NaNH₂) or thiourea can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
9-Chloro-N-methylacridine-4-carboxamide has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the development of dyes and pigments due to its unique chemical properties.
作用機序
The mechanism of action of 9-Chloro-N-methylacridine-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
類似化合物との比較
Acridine: A parent compound of 9-Chloro-N-methylacridine-4-carboxamide, known for its use in dye production and as an antiseptic.
9-Aminoacridine: Another derivative of acridine, used as an antiseptic and in fluorescence microscopy.
N-Methylacridine-4-carboxamide: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom at the 9th position, which imparts distinct chemical properties and reactivity compared to other acridine derivatives. This makes it particularly valuable in research settings for studying specific chemical and biological interactions .
特性
CAS番号 |
63178-97-2 |
|---|---|
分子式 |
C15H11ClN2O |
分子量 |
270.71 g/mol |
IUPAC名 |
9-chloro-N-methylacridine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN2O/c1-17-15(19)11-7-4-6-10-13(16)9-5-2-3-8-12(9)18-14(10)11/h2-8H,1H3,(H,17,19) |
InChIキー |
KSBPWZXEQBMZOC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


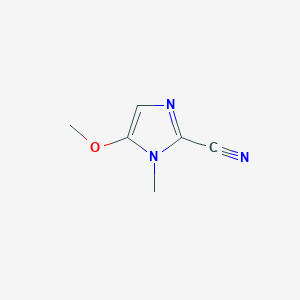
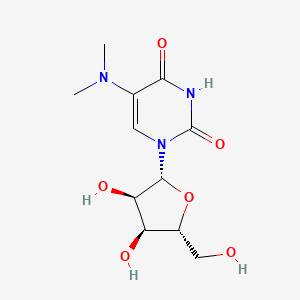
![(2S)-1-{N-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-YL)ethyl]glycyl}pyrrolidine-2-carbonitrile](/img/structure/B12924470.png)




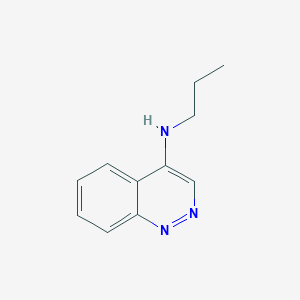
![N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12924522.png)
![Benzamide, N-[5-[(6-chloro-3-pyridinyl)methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B12924523.png)
![1H-Benzimidazole, 5-fluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B12924524.png)

![3-(Pyridin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924531.png)
